

Phortress: A Technical Overview of a Novel Benzothiazole Anticancer Agent

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Compound of Interest

Compound Name: *Phortress*

Cat. No.: *B1677703*

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Abstract

Phortress (NSC 710305), a lysylamide prodrug of the potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), represents a unique class of anticancer compounds with a distinct mechanism of action. Preclinical studies have demonstrated its selective activity against a range of human-derived carcinomas, primarily breast, ovarian, and renal cancers. Its mode of action is contingent on intracellular metabolic activation by the cytochrome P450 enzyme CYP1A1, leading to the formation of DNA adducts and subsequent cell death in susceptible tumor cells. This document provides an in-depth technical guide on the target cancer types, indications, and underlying molecular mechanisms of **Phortress**, based on available preclinical and clinical data.

Introduction

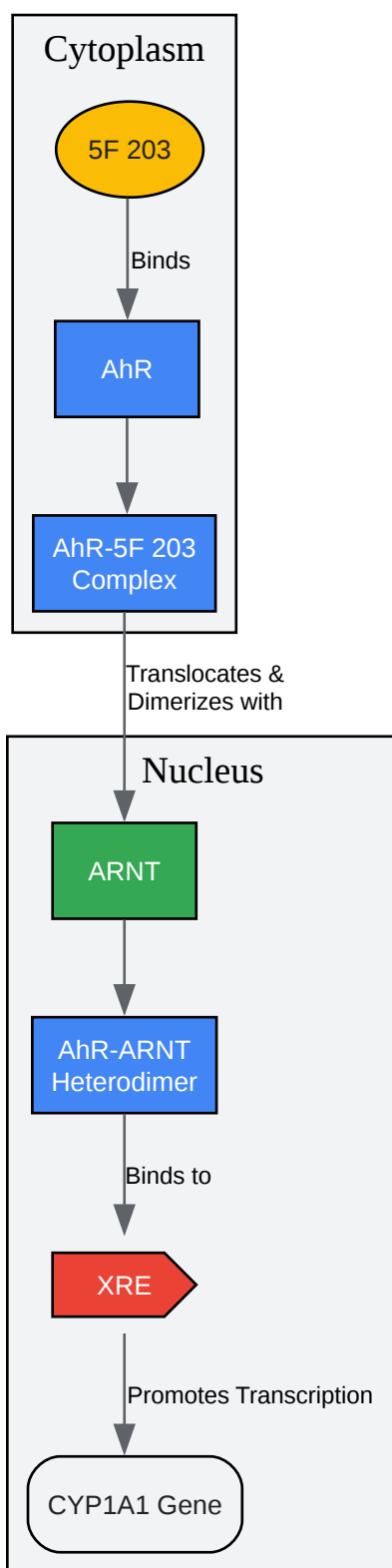
Phortress was developed as a water-soluble prodrug to overcome the poor bioavailability of its active counterpart, 5F 203. The rationale behind its design was to create a compound that could be administered systemically and would be selectively activated within the tumor microenvironment, thereby minimizing off-target toxicity. The core hypothesis is that tumors with high expression or inducibility of CYP1A1 would be particularly sensitive to **Phortress**.

Mechanism of Action

The antitumor activity of **Phortress** is a multi-step process initiated by its conversion to the active molecule 5F 203. The subsequent cascade of events is detailed below.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation

Once 5F 203 enters a cell, it acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This binding event triggers a conformational change in the AhR, leading to its translocation from the cytoplasm into the nucleus. Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.

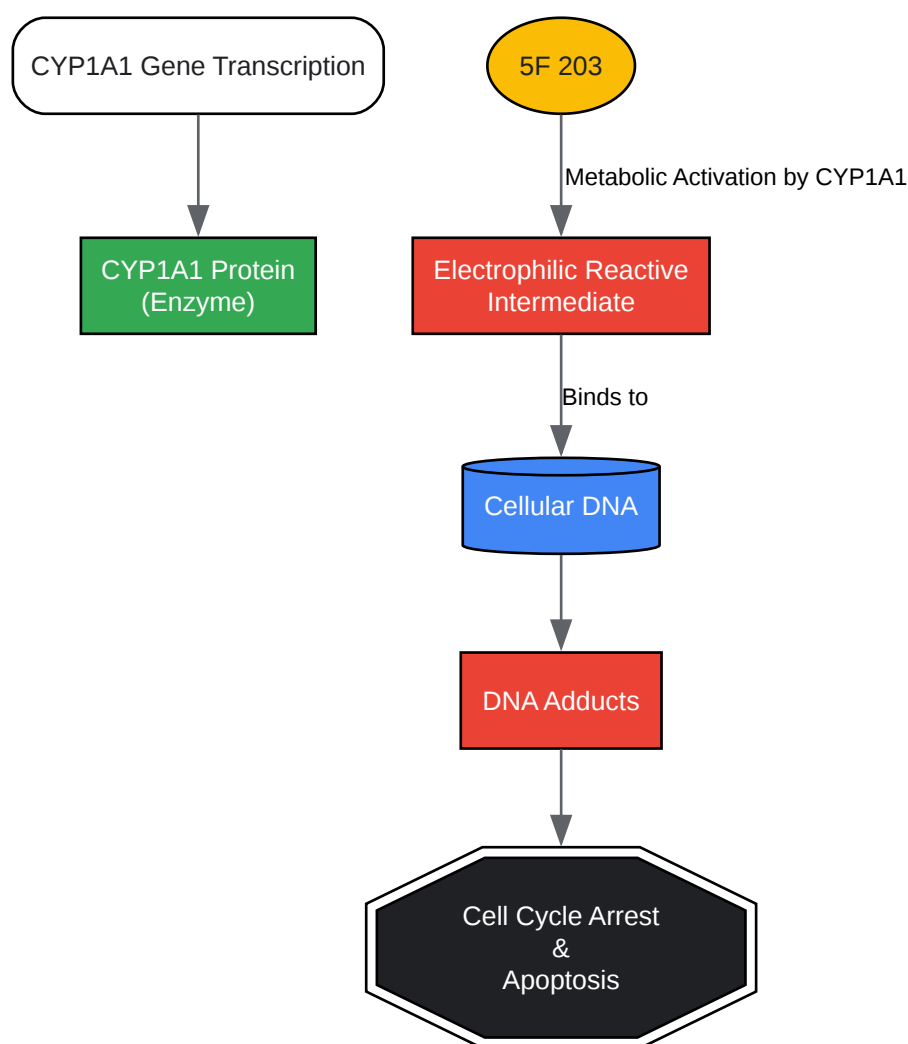


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Fig 1. AhR Signaling Pathway Activation by 5F 203.

Metabolic Activation by CYP1A1 and DNA Adduct Formation

The primary consequence of AhR activation by 5F 203 is the transcriptional upregulation of the cytochrome P450 enzyme, CYP1A1.[1][2] This enzyme then metabolically activates 5F 203 into an electrophilic reactive intermediate. This reactive species covalently binds to DNA, forming extensive DNA adducts.[2] The accumulation of these adducts disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]



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Fig 2. Bioactivation of 5F 203 and Induction of Cell Death.

Putative Role of c-MET Inhibition

Preliminary evidence suggests that 5F 203 may also exert its antitumor effects through the inhibition of the c-MET signaling pathway. Downregulation of MET activity has been observed in breast cancer cells treated with 5F 203, along with the inhibition of downstream signaling molecules such as Erk, MapK, and Mek. Aberrant c-MET activation is implicated in the progression of several cancers, including renal cell carcinoma, by promoting cell migration and inhibiting apoptosis.

Target Cancer Types and Indications

Phortress has been investigated in a range of cancer types in both preclinical and clinical settings.

Preclinical Data

In vitro and in vivo preclinical studies have demonstrated the potent and selective activity of **Phortress** against several human-derived cancer cell lines and xenograft models.

Table 1: Summary of Preclinical Activity of **Phortress**

Cancer Type	Models	Key Findings
Breast Cancer	MCF-7, MDA-MB-435 cell lines; 9 human-derived mammary carcinoma xenograft models.	Potent cytotoxicity in sensitive cell lines (e.g., MCF-7). In xenograft models, Phortress showed significant antitumor activity in 7 out of 9 models, independent of estrogen receptor status, and was found to be equiactive to doxorubicin. [1]
Ovarian Cancer	IGROV-1 cell line.	High sensitivity to Phortress has been reported in preclinical screens.
Renal Cancer	TK10 cell line.	Preclinical data indicates sensitivity to Phortress.
Colorectal Cancer	HT29, SW480, SW620 cell lines.	Unexpectedly potent activity was observed in clonogenic survival and cell growth assays, suggesting a broader spectrum of activity than initially thought.

Clinical Data

A Phase 1 clinical trial (CRUKD/04/036) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Phortress** in patients with advanced solid tumors.

Table 2: Patient Demographics and Cancer Types in Phase 1 Trial (CRUKD/04/036)

Characteristic	Details
Number of Patients	50
Cancer Types	Advanced bowel (colorectal) cancer, lung cancer, esophageal cancer, and stomach cancer.
Trial Status	Terminated early. A maximum tolerated dose was not determined.

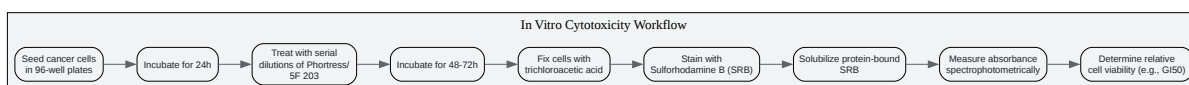
The trial was stopped early, and as a result, a recommended dose for further studies was not established. The results of this trial have not been published in a peer-reviewed medical journal. Preliminary findings indicated that while **Phortress** was generally well-tolerated, with side effects including fatigue, headache, and arthralgia, its clinical activity was limited. Stable disease was observed in four patients: one with colorectal carcinoma, one with mesothelioma, and two with renal cell carcinoma.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are generalized methodologies based on published preclinical studies involving **Phortress** and its active metabolite 5F 203.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of a compound on cultured cancer cells.



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Fig 3. Generalized Workflow for In Vitro Cytotoxicity Testing.

In Vivo Human Tumor Xenograft Studies

These studies assess the antitumor efficacy of a compound in a living organism.

- **Animal Model:** Immunodeficient mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
- **Tumor Implantation:** Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
- **Treatment:** Once tumors reach a palpable size, mice are randomized into control and treatment groups. **Phortress** is administered, often intraperitoneally or intravenously, according to a predetermined schedule.
- **Monitoring:** Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
- **Endpoint:** The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Tumors are then excised for further analysis, such as measurement of CYP1A1 expression or DNA adducts.

FDA Approval Status

Phortress is an investigational drug and is not approved by the U.S. Food and Drug Administration (FDA) or any other regulatory agency for the treatment of any cancer type. Clinical development was halted after the Phase 1 trial did not establish a recommended dose for further investigation.

Conclusion

Phortress is a novel anticancer agent with a unique mechanism of action that relies on tumor-specific metabolic activation. While it demonstrated promising and selective activity in preclinical models of breast, ovarian, and renal cancer, its clinical development was not pursued following an early-phase trial in a variety of advanced solid tumors. The data gathered to date suggest that the clinical utility of **Phortress** may be limited to a specific subset of tumors with high CYP1A1 expression. Further translational research would be necessary to identify predictive biomarkers to select patients who might benefit from this therapeutic

approach. The potential for c-MET inhibition also warrants further investigation as a secondary mechanism of action. This document provides a comprehensive summary of the available technical information on **Phortress** to inform future research and drug development efforts in the field of oncology.

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